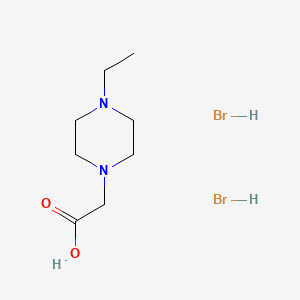
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide
Übersicht
Beschreibung
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a chemical compound with the CAS Number: 1197656-52-2 . It has a molecular weight of 334.05 . The IUPAC name for this compound is (4-ethyl-1-piperazinyl)acetic acid dihydrobromide . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is1S/C8H16N2O2.2BrH/c1-2-9-3-5-10 (6-4-9)7-8 (11)12;;/h2-7H2,1H3, (H,11,12);2*1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a powder that is stored at room temperature . It has a molecular weight of 334.05 .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activities
The compound 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is closely related to the family of piperazine derivatives, which are known for their diverse biological activities. A study on a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlights its antihistaminic and antimicrobial properties. The synthesis and crystal structure analysis provide insights into the molecular conformation, which can be crucial for understanding the biological activities of similar compounds (Ozbey, Kuş, & Göker, 2001).
Potential Nootropic Agents
Another research avenue explores the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with piperazine moieties. These compounds have been tested for nootropic activity, suggesting a potential application of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide in cognitive enhancement or treatment of cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Energetic Materials Development
Research into energetic materials has led to the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, a compound structurally similar to 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide. This work focuses on the development of nitroiminotetrazolate salts with potential applications in energetic materials, demonstrating the versatility of the core structure in different scientific applications (Joo et al., 2012).
Auxin Activity in Plant Growth
The auxin activity of 2-alkylindole-3-acetic acids has been studied to understand its role in plant growth regulation. Although this research does not directly involve 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide, it highlights the potential for similar compounds to influence plant physiology and development, offering insights into agricultural applications (Antolić et al., 2004).
Synthesis and Anticancer Activity
The synthesis of amide derivatives containing 1,2,4-triazole and piperazine has shown potential anticancer activity. This suggests that derivatives of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide could be explored for their anticancer properties, further expanding the compound's application in medical research (Jin, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)acetic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2BrH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDVXBKNDIXZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















